5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine
Overview
Description
5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolo[3,4-c]pyridine family. This compound is characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 3-position of the pyrazolo[3,4-c]pyridine core. It is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the iodization of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . This intermediate undergoes further reactions to introduce the chlorine and nitro groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis routes. These methods involve optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group at the 3-position can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products Formed
The major products formed from these reactions include derivatives with various functional groups, such as amino, hydroxyl, or alkyl groups, depending on the specific reagents and conditions used.
Scientific Research Applications
5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new therapeutic agents, particularly in the design of kinase inhibitors and other enzyme inhibitors.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound in drug discovery.
Industrial Applications: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of substrates and disrupting downstream signaling pathways . This inhibition can lead to the modulation of cellular processes, such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-pyrazolo[3,4-b]pyridine: A precursor in the synthesis of 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[1,5-a]pyrimidine: Known for its applications in medicinal chemistry and drug discovery.
Uniqueness
This compound is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a scaffold for drug development make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-chloro-3-nitro-2H-pyrazolo[3,4-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-1-3-4(2-8-5)9-10-6(3)11(12)13/h1-2H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOOLZRMDKKKBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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